molecular formula C18H21NO3 B5719411 2-(2,6-dimethylphenoxy)-N-[(2-methoxyphenyl)methyl]acetamide

2-(2,6-dimethylphenoxy)-N-[(2-methoxyphenyl)methyl]acetamide

Cat. No.: B5719411
M. Wt: 299.4 g/mol
InChI Key: KPKBTCFEUULHEP-UHFFFAOYSA-N
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Description

2-(2,6-dimethylphenoxy)-N-[(2-methoxyphenyl)methyl]acetamide is an organic compound with a complex structure that includes both phenoxy and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N-[(2-methoxyphenyl)methyl]acetamide typically involves the reaction of 2,6-dimethylphenol with 2-methoxybenzylamine in the presence of acetic anhydride. The reaction conditions often include a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction. The mixture is usually stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems can help in maintaining consistent reaction parameters, thereby improving the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N-[(2-methoxyphenyl)methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: The major products include carboxylic acids and ketones.

    Reduction: The major products are typically alcohols.

    Substitution: The major products can include substituted phenols and amides.

Scientific Research Applications

2-(2,6-dimethylphenoxy)-N-[(2-methoxyphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-[(2-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to a biological response. The acetamide group can form hydrogen bonds with biological molecules, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    2,6-dimethylphenol: A precursor in the synthesis of 2-(2,6-dimethylphenoxy)-N-[(2-methoxyphenyl)methyl]acetamide.

    2-methoxybenzylamine: Another precursor used in the synthesis.

    2-methoxyphenyl isocyanate: A related compound used in similar synthetic applications.

Uniqueness

This compound is unique due to its combined phenoxy and acetamide functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-13-7-6-8-14(2)18(13)22-12-17(20)19-11-15-9-4-5-10-16(15)21-3/h4-10H,11-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKBTCFEUULHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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